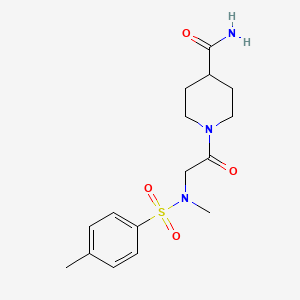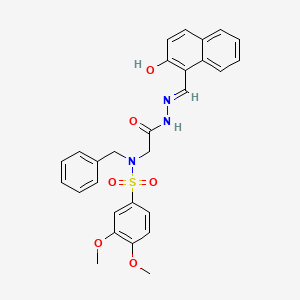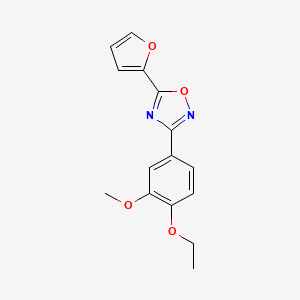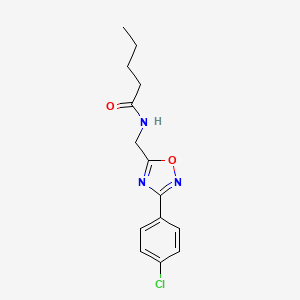
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been of interest to researchers due to its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function.
Wirkmechanismus
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and nervous system. When N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have analgesic effects, reducing pain perception in response to a variety of stimuli. Additionally, N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to have anti-inflammatory effects, reducing inflammation in response to various stimuli. It has also been shown to have effects on appetite regulation, reducing food intake in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide for lab experiments is its potent agonist activity at the CB1 receptor, which allows for precise modulation of this receptor. However, one limitation is that N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are several potential future directions for research on N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide. One area of interest is the development of novel CB1 agonists with improved pharmacological properties. Additionally, there is interest in exploring the potential therapeutic applications of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide for various conditions, including chronic pain, inflammation, and appetite regulation. Finally, there is interest in understanding the precise mechanisms by which N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide modulates the CB1 receptor and the downstream signaling pathways that are activated.
Synthesemethoden
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 4-chlorobenzonitrile with ethyl oxalyl chloride to form a benzoyl chloride intermediate, which is then reacted with 3-amino-5-methylisoxazole to form the oxadiazole ring. The resulting compound is then reacted with 1-bromo-3-chloropropane to form the final product.
Wissenschaftliche Forschungsanwendungen
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. Additionally, N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-4-12(19)16-9-13-17-14(18-20-13)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSODYJGJGTOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

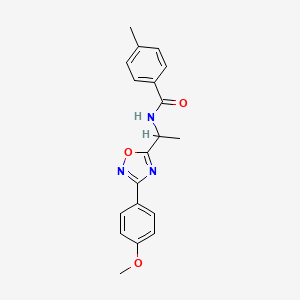

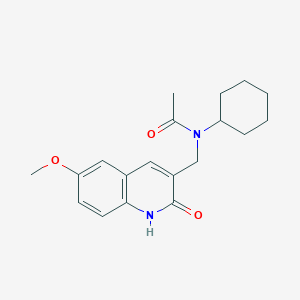
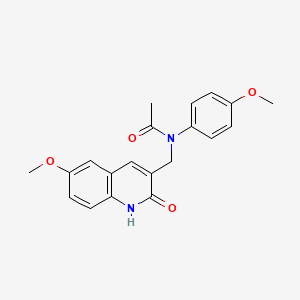
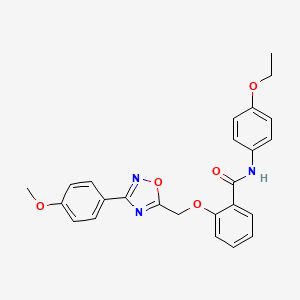
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)

